molecular formula C15H16N4O4 B14153080 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine CAS No. 552841-00-6

4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine

Cat. No.: B14153080
CAS No.: 552841-00-6
M. Wt: 316.31 g/mol
InChI Key: WIRZZFYNWOJOGW-UHFFFAOYSA-N
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Description

4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves several steps. One common synthetic route includes the reaction of 4-methyl-6-(4-nitrophenoxy)pyrimidine with morpholine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. For example, it can inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives such as:

  • 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of a nitrophenoxy group and a morpholine ring, which contributes to its distinct chemical and biological properties .

Properties

CAS No.

552841-00-6

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

4-[4-methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C15H16N4O4/c1-11-10-14(17-15(16-11)18-6-8-22-9-7-18)23-13-4-2-12(3-5-13)19(20)21/h2-5,10H,6-9H2,1H3

InChI Key

WIRZZFYNWOJOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)[N+](=O)[O-]

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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